

# Cefotaxime Sodium Salt: A Technical Guide to Chemical Properties and Analysis

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## Compound of Interest

Compound Name: *Cefotaxima*

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This document provides an in-depth guide to the core chemical properties of Cefotaxime sodium salt, a third-generation cephalosporin antibiotic. It includes quantitative data, detailed experimental protocols for key analytical methods, and visualizations of its mechanism of action and common experimental workflows.

## Core Chemical and Physical Properties

Cefotaxime sodium salt is a semi-synthetic, broad-spectrum antibiotic.<sup>[1][2]</sup> Its physical and chemical characteristics are summarized below.

Property	Data
Appearance	White to pale yellow crystalline powder.[2][3]
Molecular Formula	C <sub>16</sub> H <sub>16</sub> N <sub>5</sub> NaO <sub>7</sub> S <sub>2</sub> .[3][4][5]
Molecular Weight	477.45 g/mol .[3][4][5]
Melting Point	162-163 °C (with decomposition).[3][6]
UV λ <sub>max</sub>	236 nm in water.[2]
pH (10% Solution)	4.5 - 6.5.[2][7][8]
Specific Rotation [α] <sub>D</sub>	+58° to +64° (c=1 in H <sub>2</sub> O).[2][8]
pKa	Specific experimental pKa values are not readily available in cited literature. The molecule possesses a carboxylic acid group (acidic pKa) and an aminothiazole moiety (basic pKa).

## Solubility Profile

Cefotaxime sodium salt is readily soluble in water but has limited solubility in most organic solvents.[3][7]

Solvent	Solubility	Temperature (°C)
Water	Soluble (up to 250 mg/mL).[9]	Ambient
PBS (pH 7.2)	Approx. 10 mg/mL.	Ambient
DMSO	Approx. 10 mg/mL.	Ambient
Ethanol	Slightly soluble.[3]	Ambient
Methanol	Soluble.[10][11]	5 - 40
Acetone	Soluble.[10][11]	5 - 40
Chloroform	Insoluble.[3]	Ambient
Dichloromethane	Measurable concentrations not found (<10 <sup>-4</sup> g / 100 g solvent).[10][11]	5 - 40
Ethyl Acetate	Measurable concentrations not found (<10 <sup>-4</sup> g / 100 g solvent).[10][11]	5 - 40
n-Hexane	Measurable concentrations not found (<10 <sup>-4</sup> g / 100 g solvent).[10][11]	5 - 40

## Stability Characteristics

The stability of Cefotaxime sodium is highly dependent on pH, temperature, and light exposure. It is sensitive to heat, light, and moisture.[12]

Condition	Summary of Stability
pH Stability	The optimal pH range for stability in aqueous solution is approximately 4.3 to 6.2.[13] Below pH 3.4, degradation is acid-catalyzed, while above pH 6.2, it is base-catalyzed.[13] Degradation involves cleavage of the $\beta$ -lactam ring and deacetylation.
Temperature	In aqueous solution (e.g., 5% dextrose or 0.9% NaCl), it is stable for ~24 hours at 24°C, ~22 days at 4°C, and >100 days at -10°C.[13] A 100 mg/mL solution is considered stable for up to 5 days at 5°C, 24 hours at 25°C, and only 2 hours at 45°C.[1][8]
Light	The compound is light-sensitive and should be protected from light.[12] Photodegradation can lead to isomerization and photolysis.
Solid State	Stable as a solid powder when protected from light and moisture. It is hygroscopic.[12] Store under inert atmosphere at 2-8°C.[2][6]

## Spectroscopic Data

### Infrared (IR) Spectroscopy

The IR spectrum of Cefotaxime sodium salt shows characteristic absorption bands corresponding to its functional groups. The most critical band is that of the  $\beta$ -lactam carbonyl.

Wavenumber (cm <sup>-1</sup> )	Assignment
1825 - 1740	C=O stretch ( $\beta$ -Lactam ring).[14][15]
~1735	C=O stretch (Ester)
~1680	C=O stretch (Amide I)
~1610	C=N stretch (Oxime)
~1540	N-H bend (Amide II)
~3300-3400	N-H stretch (Amine/Amide)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

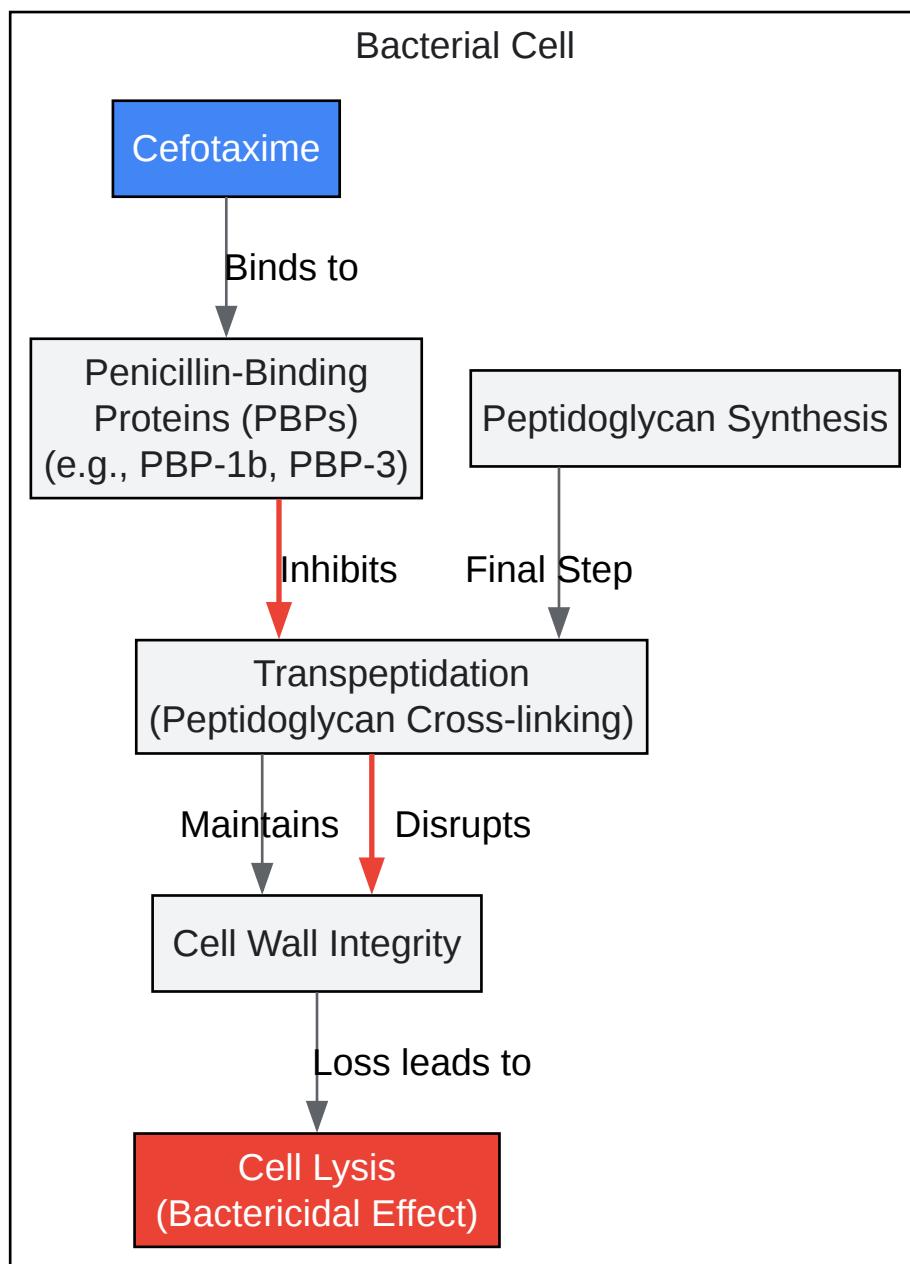
<sup>1</sup>H NMR data provides structural confirmation of the molecule. The following shifts are reported for Cefotaxime free ligand in DMSO-d<sub>6</sub>.

Chemical Shift (ppm)	Assignment
9.534	d, -NH (Amide)
7.459	s, -NH <sub>2</sub> (Aminothiazole)
5.770	d, N-CH ( $\beta$ -Lactam ring, H-7)
4.956	d, CO-CH ( $\beta$ -Lactam ring, H-6)
4.174	s, -CH <sub>2</sub> -O (Acetoxyethyl)
3.127	s, S-CH <sub>2</sub> (Dihydrothiazine ring)
1.91	s, -CH <sub>3</sub> (Acetyl)
1.12	s, =N-O-CH <sub>3</sub> (Methoxyimino)

(Data sourced from a study analyzing the free ligand, shifts may vary slightly for the sodium salt).[3][16]

# Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotaxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.<sup>[1][14][17]</sup> The bactericidal activity results from its affinity for and inhibition of penicillin-binding proteins (PBPs).<sup>[1][17][18]</sup> Cefotaxime shows a particularly high affinity for PBP-1b and PBP-3.<sup>[17][18]</sup> This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis, a critical component of the cell wall.<sup>[14][15]</sup> The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.<sup>[14][18]</sup> Its syn-configuration of the methoxyimino moiety confers stability against many  $\beta$ -lactamase enzymes, making it effective against resistant bacteria.<sup>[14]</sup>



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Mechanism of Cefotaxime action on bacterial cell wall synthesis.

## Experimental Protocols

### Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a general method for determining the solubility of Cefotaxime sodium in various solvents, adapted from literature descriptions.[\[10\]](#)[\[11\]](#)

- Preparation: Place an excess amount of Cefotaxime sodium salt (e.g., 2 g) into a jacketed glass vessel containing a known volume of the solvent (e.g., 150 cm<sup>3</sup>). The vessel should be protected from light.
- Equilibration: Stir the suspension at a constant speed (e.g., 250 rpm) and maintain a constant temperature using a circulating water bath. Allow the system to equilibrate for at least 45 minutes. Studies have shown concentration becomes constant after 30 minutes.[[10](#)][[11](#)]
- Sampling: Withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm membrane filter to remove undissolved solids.
- Quantification: Dilute the filtered sample appropriately. Determine the concentration of Cefotaxime in the filtrate using UV-Vis spectrophotometry at its  $\lambda_{\text{max}}$  (236 nm).
- Calculation: Calculate the solubility in units such as mg/mL or g/100 g of solvent based on the measured concentration and dilution factor. Repeat the experiment at different temperatures as required.

## Protocol: Stability-Indicating HPLC Assay

This protocol describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for quantifying Cefotaxime sodium and its degradation products. This is a composite method based on several validated procedures.[[6](#)][[11](#)][[19](#)][[20](#)]

- Chromatographic System:
  - Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[[6](#)][[21](#)]
  - Mobile Phase: A mixture of aqueous buffer and organic solvent. A common example is Ammonium Acetate buffer (pH 6.8) and Acetonitrile in a ratio of 85:15 (v/v).[[6](#)][[11](#)]
  - Flow Rate: Isocratic elution at 0.8 - 1.0 mL/min.[[6](#)][[21](#)]
  - Detection: PDA or UV detector set to 235 nm or 252 nm.[[6](#)][[19](#)]
  - Injection Volume: 20 µL.

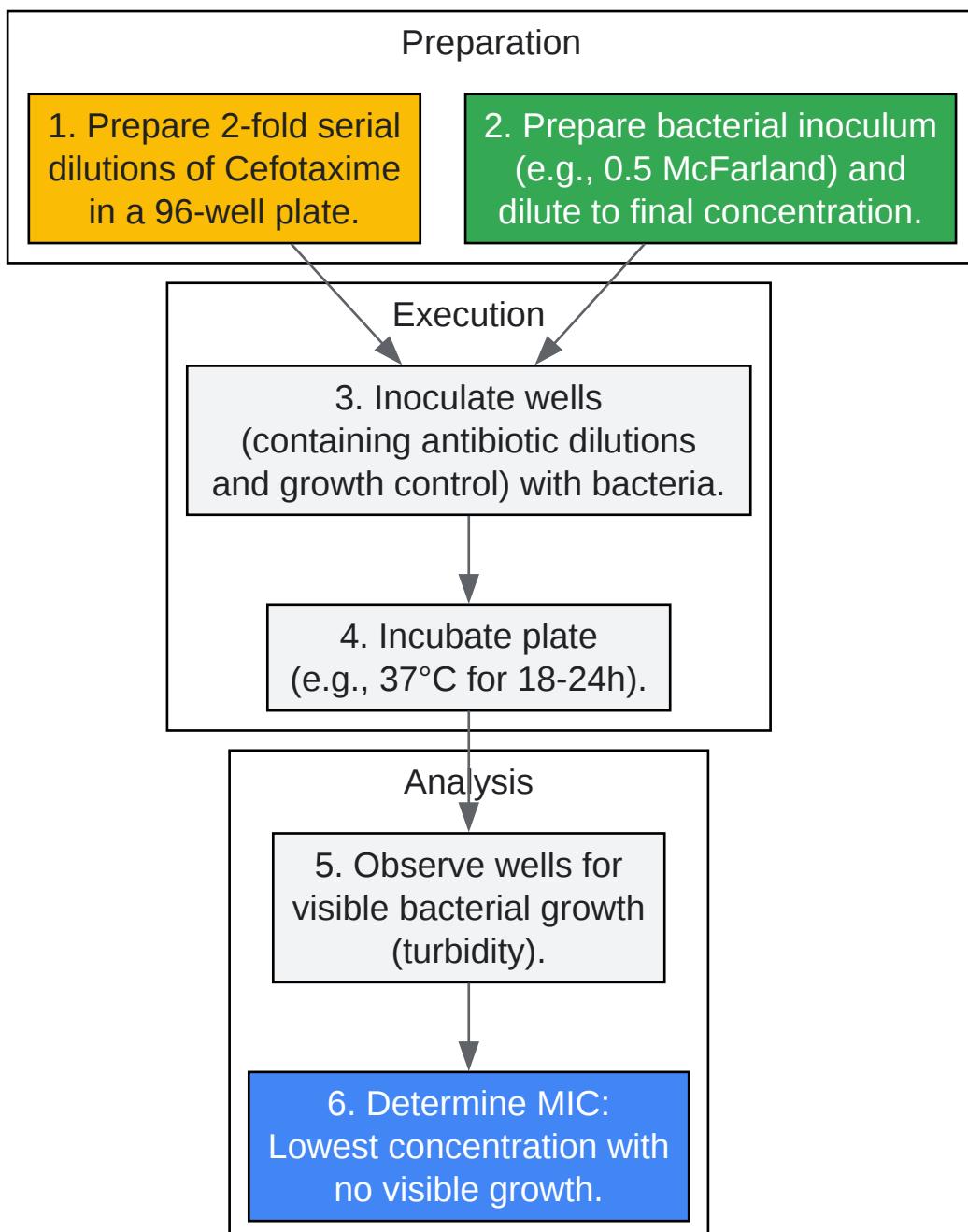
- Standard & Sample Preparation:
  - Standard Solution: Prepare a stock solution of Cefotaxime sodium reference standard in the mobile phase or water at a known concentration (e.g., 100 µg/mL). Prepare working standards by serial dilution.
  - Sample Solution: Reconstitute or dissolve the test sample (e.g., from a forced degradation study) in the mobile phase or water to achieve a concentration within the linear range of the assay.
- Forced Degradation (Specificity/Stability Testing):
  - Acid Hydrolysis: Incubate the drug solution with 0.1N HCl (e.g., for 15 minutes), then neutralize with 0.1N NaOH.[19]
  - Base Hydrolysis: Incubate the drug solution with 0.1N NaOH (e.g., for 15 minutes), then neutralize with 0.1N HCl.[19]
  - Oxidative Degradation: Treat the drug solution with 3% H<sub>2</sub>O<sub>2</sub> for a set period (e.g., 15 minutes).[19]
  - Thermal Degradation: Heat the drug solution (e.g., reflux for 5 minutes) or expose the solid drug to dry heat.[19]
- Analysis: Inject the standard, sample, and degraded sample solutions into the HPLC system. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent Cefotaxime peak.

## Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of Cefotaxime against a specific bacterial strain.[7]

- Preparation of Antibiotic Dilutions:

- In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
  - Prepare a stock solution of Cefotaxime sodium in CAMHB at twice the highest desired concentration (e.g., 256 µg/mL for a final top concentration of 128 µg/mL).[\[7\]](#)
  - Add 100 µL of this stock solution to the wells in column 1.
  - Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10. Column 11 serves as a positive growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).
- Preparation of Bacterial Inoculum:
    - Grow the test bacterium overnight on an appropriate agar medium.
    - Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
    - Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well after inoculation.
  - Inoculation and Incubation:
    - Inoculate each well (from columns 1 to 11) with the prepared bacterial suspension. The final volume in each well will be 200 µL.
    - Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air.[\[7\]](#)
  - Interpretation:
    - The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density.

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Workflow for Minimum Inhibitory Concentration (MIC) determination.

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